![molecular formula C13H11NO4S B3126377 N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide](/img/structure/B3126377.png)
N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide
Overview
Description
WAY-303292 is a chemical compound known for its role as an inhibitor of B-Raf kinase . B-Raf kinase is an enzyme that plays a crucial role in the MAPK/ERK signaling pathway, which is involved in cell division, differentiation, and secretion. Inhibiting this enzyme can have significant implications in the treatment of various diseases, including cancer.
Mechanism of Action
Target of Action
N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide is a synthetic compound that has been studied for its anticancer properties . The primary targets of this compound are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Mode of Action
The compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This means that the compound interferes with the normal cell division process, causing the cells to stop dividing and eventually die.
Biochemical Pathways
It is known that the compound affects the cell cycle, a series of events that lead to cell division and duplication . By causing cell cycle arrest, the compound disrupts the normal functioning of the cell, leading to cell death.
Pharmacokinetics
The compound’s molecular weight is 2773 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth. The compound has been shown to have potent growth inhibition properties, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cell lines . This means that the compound is effective at inhibiting cancer cell growth at relatively low concentrations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-303292 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of WAY-303292 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is common to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions
WAY-303292 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert WAY-303292 into reduced forms with different chemical properties.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the compound by replacing specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .
Scientific Research Applications
WAY-303292 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell biology research to investigate the role of B-Raf kinase in cellular processes.
Medicine: Explored as a potential therapeutic agent for treating cancers that involve aberrant B-Raf kinase activity.
Comparison with Similar Compounds
Similar Compounds
Vemurafenib: Another B-Raf kinase inhibitor used in the treatment of melanoma.
Dabrafenib: A selective inhibitor of B-Raf kinase with applications in cancer therapy.
Sorafenib: A multi-kinase inhibitor that targets B-Raf kinase among other kinases.
Uniqueness
WAY-303292 is unique in its specific binding affinity and selectivity for B-Raf kinase. Compared to other inhibitors, it may offer distinct advantages in terms of potency, efficacy, and safety profile. Its unique chemical structure allows for targeted inhibition with minimal off-target effects .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-19(16,11-4-2-1-3-5-11)14-10-6-7-12-13(8-10)18-9-17-12/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZOCEUXNBHQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


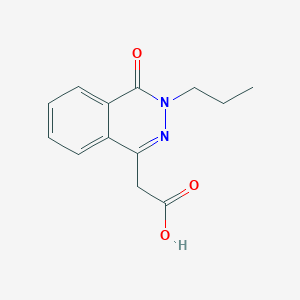

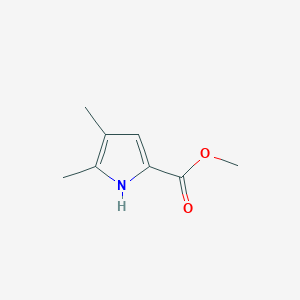

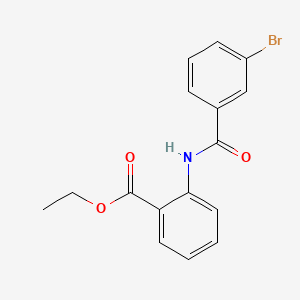

![4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid](/img/structure/B3126340.png)
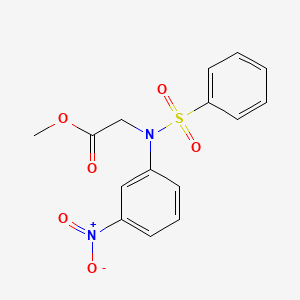
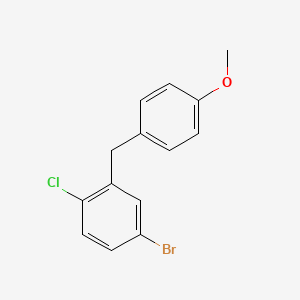
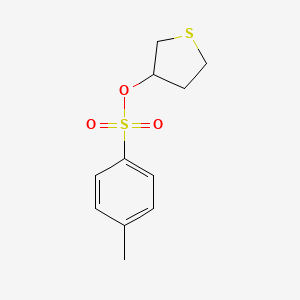
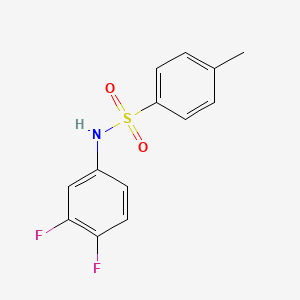
![1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3126387.png)
![Methyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3126395.png)
![N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3126401.png)
